molecular formula C24H43N3O8SSi2 B1200257 Tsao-T CAS No. 141781-17-1

Tsao-T

Cat. No.: B1200257
CAS No.: 141781-17-1
M. Wt: 589.9 g/mol
InChI Key: YMSLYTIPSGCZRM-DSPLJNTKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tsao-T (CAS 141781-17-1) is a nucleoside derivative and a founding member of the TSAO family of non-nucleoside reverse transcriptase inhibitors (NNRTIs). It exhibits highly specific activity against HIV-1 by uniquely targeting the reverse transcriptase (RT) enzyme. Unlike most NNRTIs that bind primarily to the p66 subunit, this compound is the first small molecule identified to interact with the p51 subunit of HIV-1 RT . Its mechanism involves a specific interaction with the Glu138 residue on the p51 subunit, which is part of the subunit interface, thereby interfering with the dimerization process of the p66/p51 heterodimer that is essential for enzymatic activity . The anti-HIV-1 activity of this compound is crucially dependent on the presence of the tert-butyldimethylsilyl (TBDMS) groups at both the 2' and 5' positions of the ribofuranosyl sugar moiety . Replacement of the 5'-TBDMS group with various other substituents often leads to a marked reduction or complete loss of antiviral potency, underscoring its critical role . A key feature of its structure-activity relationship is the 4"-amino group on the spiro moiety, which forms a hydrogen bond with Glu138 of the RT; modification of this group alters the compound's resistance profile . In cell culture, this compound selects for the E138K mutation in HIV-1 RT, which confers resistance to this class of inhibitors but is associated with a unique activity/resistance profile compared to other NNRTIs . This compound is a vital tool for researchers studying HIV-1 RT inhibition, NNRTI mechanisms, viral resistance, and the development of novel antiretroviral agents . This compound is offered for non-human research applications and is strictly not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

141781-17-1

Molecular Formula

C24H43N3O8SSi2

Molecular Weight

589.9 g/mol

IUPAC Name

1-[(5R,6R,8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2λ6-thiaspiro[4.4]non-3-en-8-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C24H43N3O8SSi2/c1-15-12-27(21(29)26-19(15)28)20-18(34-38(10,11)23(5,6)7)24(16(25)14-36(30,31)35-24)17(33-20)13-32-37(8,9)22(2,3)4/h12,14,17-18,20H,13,25H2,1-11H3,(H,26,28,29)/t17-,18+,20-,24-/m1/s1

InChI Key

YMSLYTIPSGCZRM-DSPLJNTKSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2C(C3(C(O2)CO[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O3)N)O[Si](C)(C)C(C)(C)C

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@]3([C@H](O2)CO[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O3)N)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C3(C(O2)CO[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O3)N)O[Si](C)(C)C(C)(C)C

Synonyms

(2',5'-bis-O-(tert-butyldimethylsilyl)-beta-ribofuranosyl)-3'-spiro-5''-(4''-amino-1'',2''-oxathiole-2'',2''-dioxide)thymine
TSAO-T

Origin of Product

United States

Synthetic Methodologies for Tsao T and Its Analogues

Initial Synthetic Pathways for the Prototype Tsao-T Compound

The synthesis of the prototype this compound compound and its derivatives has been extensively described in previous research researchgate.netuah.esnih.govuah.esnih.govcsic.es. A common approach for the selective N-3 alkylation of Tsao derivatives involves the reaction of this compound with corresponding alkyl halides in the presence of anhydrous potassium carbonate uah.es. This general procedure allows for the introduction of various substituents at the N-3 position of the thymine (B56734) moiety, which is a key site for structural modifications uah.es.

Targeted Chemical Modifications and Derivatization Strategies

Significant efforts have been directed towards modifying the this compound molecule, particularly at the N-3 position of the thymine base, to explore its interaction with HIV-1 RT and improve its antiviral profile researchgate.netuah.esscispace.com. The N-3 substituent at the thymine base has been observed to run parallel to the subunit interface of HIV-1 RT, suggesting that functional groups at this position could provide additional interactions with amino acids at or near the p51/p66 interface uah.esscispace.com.

Modifications at the N-3 position of the thymine moiety of this compound have yielded a diverse range of analogues with altered biological activities.

The introduction of strong electrophilic moieties, such as epoxides or nitrogen mustards (e.g., N,N-bis-(2-chloroethyl)amine groups), at the N-3 position of the thymine base has been explored scispace.comcsic.es. These alkylating groups were designed with the aim of forming covalent bonds between the this compound derivatives and amino acids within the HIV-1 RT, potentially leading to persistent enzyme disturbance and aiding in the identification of the inhibitor binding site scispace.comcsic.es. Research has shown that these alkylating moieties were tolerated without a loss of anti-HIV-1 activity, although stable covalent linkages between the inhibitor and the enzyme were not consistently detected csic.esnih.gov.

Another strategy involves the attachment of photoactive groups, such as arylazide and benzophenone, to the N-3 position of this compound scispace.comcsic.es. These photoaffinity labels are chosen for their ability to produce highly reactive species upon irradiation, which can then covalently bind to receptors and enzymes csic.es. The goal is for these compounds to first selectively interact with HIV-1 RT and then, upon appropriate light exposure, form a covalent linkage with amino acids proximal to the Tsao binding site csic.es. Similar to alkylating groups, these derivatives demonstrated pronounced anti-HIV-1 activity, but stable covalent linkages with the enzyme were not consistently observed nih.gov.

A wide array of polar, lipophilic, or aromatic groups have been linked to the N-3 position of this compound, often through flexible polymethylene linkers of varying lengths or unflexible unsaturated bonds researchgate.netresearchgate.netuah.eskuleuven.be. The objective of these modifications is to improve the antiviral efficacy and selectivity of this compound uah.esresearchgate.net.

For instance, compounds bearing polar groups linked through longer polymethylene linkers (e.g., n = 3-5) at the N-3 position, such as 3-bromopropanol, methyl-5-bromovalerate, or ethyl-6-bromohexanoate, have been synthesized uah.es. Several polar-bearing derivatives have shown a 2-6-fold improvement in antiviral potency compared to the lead compound, this compound researchgate.netuah.esresearchgate.net. Specific examples include the introduction of hydroxy, carboxamide, N-methyl, or N,N-dimethylcarboxamide alkyl moieties uah.es. The N-3 methylcarboxamide derivative, for example, proved to be 6-fold more effective than this compound, with an EC50 of 0.01 µM researchgate.net. This enhanced activity is attributed to additional interactions, such as hydrogen bonds, formed between the N-3 substituent and amino acids at or near the p51-p66 interface of HIV-1 RT uah.esresearchgate.net.

The following table summarizes some research findings regarding the impact of N-3 substituents on this compound's antiviral activity:

N-3 Substituent TypeLinker Type/LengthObserved Effect on Antiviral Potency (vs. This compound)Reference
Polar groupsPolymethylene (n=3-5)2-6-fold improved antiviral potency researchgate.netuah.esresearchgate.net
N-methylcarbamoylN/A6-fold more effective (EC50 = 0.01 µM) researchgate.net
HydroxypropylN/A2-fold increased affinity uah.es
Alkylating groups (epoxide, nitrogen mustard)N/AActivity comparable to this compound csic.es
Photoaffinity labels (arylazide, benzophenone)N/APronounced anti-HIV-1 activity nih.gov

Novel analogues of this compound bearing different amino acids at the N-3 position of the thymine were prepared and evaluated for their inhibitory effect on HIV replication researchgate.netnih.govresearchgate.net. The synthesis of these compounds typically involves the coupling of an appropriate Tsao intermediate with a conveniently protected L-amino acid in the presence of BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) and triethylamine (B128534), followed by deprotection of the amino acid moiety nih.gov.

Research has shown that several Tsao derivatives, particularly those bearing an L-amino acid with a free carboxylic acid at the N-3 position of the thymine base, acquired activity against HIV-2 in addition to their inhibitory effect on HIV-1 nih.govresearchgate.net. This suggests that the conjugation with amino acids can broaden the antiviral spectrum of this compound derivatives.

Modifications at the N-3 Position of the Thymine Moiety

Synthesis of Carbamoyl (B1232498) Derivatives

The synthesis of carbamoyl derivatives of this compound and its analogues has been explored to expand the chemical library for potential therapeutic applications. A regiospecific synthetic procedure has been developed for the preparation of 5-substituted N-alkylcarbamoyl and N,N-dialkylcarbamoyl 1,2,3-triazole-TSAO analogues researchgate.net. This method involves the cycloaddition of an appropriate glycosylazide to 2-oxoalkylidentriphenyl-phosphoranes, followed by treatment with primary or secondary amines, leading exclusively to the desired 5-substituted 1,2,3-triazole-TSAO analogues researchgate.net. These derivatives have demonstrated potent inhibitory activity against HIV-1 replication, often exhibiting higher antiviral selectivity compared to the parent TSAO prototype researchgate.net.

Beyond modifications on the nucleobase, carbamoyl groups have also been introduced at the sugar moiety. Specifically, the 5'-tert-butyldimethylsilyl (TBDMS) group of this compound has been replaced by carbamoyl or (thio)acyl groups during the synthesis of novel derivatives wikipedia.orgamericanelements.com.

Structural Alterations of the Spiro Moiety

The spiro moiety of this compound, particularly the 4"-amino group and the oxathiole dioxide ring system, has been a key target for structural modifications to investigate their influence on the compound's activity and binding characteristics.

Derivatization of the 4"-Amino Group

Investigations into the 4"-amino group of the spiro moiety have shown that its derivatization can lead to various modified TSAO compounds. Alkylation of this spiro moiety results in mixtures of N- and/or C-alkylated derivatives. In contrast, acylation reactions occur exclusively on the amino group. Furthermore, a derivative known as 4"-H-TSAO-T, which lacks the amino group at the 3'-spiro moiety, has been successfully synthesized. This particular modification demonstrated that the compound retained its HIV-1 specificity, characteristic of NNRTIs, but notably did not induce any of the classical NNRTI-specific mutations within the NNRTI binding pocket, including the 138-Lys mutation associated with TSAO resistance.

Modifications of the Sugar Moiety (Ribofuranosyl)

The ribofuranosyl sugar moiety of this compound, specifically its 2'- and 5'-positions, plays a critical role in the compound's potent anti-HIV-1 activity. Modifications at these positions have been extensively studied.

Alterations at the 2'-Position

Alterations at the 2'-position of the ribofuranosyl sugar have been investigated, particularly concerning the tert-butyldimethylsilyl (TBDMS) group present at this site. Studies have shown that replacing the 2'-TBDMS group with other moieties, even those mimicking its lipophilic or steric properties (e.g., benzoyl), typically results in a reduction of anti-HIV-1 potency, ranging from 2- to 10-fold wikipedia.org. This suggests a specific requirement for the TBDMS group at this position for optimal activity. Furthermore, the ribo configuration of the nucleoside is a prerequisite for antiviral activity, as the corresponding xylo isomers were found to be devoid of any antiviral effect wikipedia.org. Similarly, 2'-deoxy analogues of this compound were also found to be inactive wikipedia.org.

Investigations of the 5'-Position and the Role of the tert-Butyldimethylsilyl (TBDMS) Group

The 5'-position and the tert-butyldimethylsilyl (TBDMS) group attached to it are critically important for the anti-HIV-1 activity of this compound. Research indicates that the 5'-TBDMS group plays a crucial role in the compound's efficacy wikipedia.orgamericanelements.com. Introduction of new groups at the 5'-position, such as esters, benzylethers, or other silylethers, generally leads to compounds that are either inactive or significantly less active than the parent this compound or its 3-methyl counterpart, Tsao-m(3)T. Specifically, replacing the 5'-TBDMS group with an acyl, aromatic, or cyclic moiety markedly diminishes or even eliminates the anti-HIV activity wikipedia.orgamericanelements.com.

Attempts to introduce smaller silyl (B83357) ether groups at the 5'-position were often unsuccessful due to the decomposition of these products during purification. However, the presence of an alkyl or alkenyl chain at this position has been observed to partially retain antiviral activity wikipedia.orgamericanelements.com. Notably, among various replacements, only the tert-hexyldimethylsilyl group was able to restore some, albeit drastically reduced, activity, with an EC50 ranging from 0.8 to 2.0 µM wikipedia.orgwikipedia.org.

The indispensable nature of the 5'-TBDMS group is attributed to its interaction with a large hydrophobic surface within the p51 subunit of HIV-1 reverse transcriptase wikipedia.org. The combined presence of TBDMS groups at both the 2' and 5' positions of the ribose moiety is essential for potent anti-HIV-1 activity uni.lu. The removal of these lipophilic TBDMS groups, whether at 2', 5', or both positions, results in inactive TSAO derivatives at subtoxic concentrations wikipedia.org.

Substitutions on the Pyrimidine (B1678525) Base (4-, 5-, and 6-positions)

The pyrimidine base of this compound offers considerable scope for structural modification without necessarily compromising its anti-HIV-1 activity uah.es. Researchers have explored substitutions at the 4-, 5-, and 6-positions of the pyrimidine ring to develop novel analogues with improved properties nih.govresearchgate.net.

Various pyrimidine bases, including uracil, 5-ethyluracil, cytosine, 5-methylcytosine, and other 5-substituted pyrimidines, can replace the thymine of the prototype this compound uah.es. Purines and certain 4- and/or 5-substituted-1,2,3-triazoles have also been successfully incorporated, yielding derivatives with potent anti-HIV-1 activities uah.es.

Specific synthetic routes for positional modifications include:

5-Substituted Analogues: TSAO-5-substituted pyrimidine derivatives are obtained after 2',5'-O-deacylation and treatment with tert-butyldimethylsilyl chloride following the initial reaction with 5-substituted pyrimidine bases nih.govresearchgate.net.

6-Substituted Analogues: Reaction of 5-halogen-TSAO derivatives with various nucleophiles leads to the formation of 6-substituted-TSAO analogues nih.govresearchgate.net.

4-Substituted Analogues: Treatment of TSAO-pyrimidine analogues with phosphorus oxychloride (POCl₃)/1,2,4-triazole, followed by reaction with methylamine (B109427) or dimethylamine, affords the 4-substituted pyrimidine compounds nih.govresearchgate.net.

Research findings indicate that several substituted TSAO-thymine, TSAO-uracil, and TSAO-cytosine derivatives exhibit superior antiviral and/or cytotoxic properties compared to their unsubstituted congeners nih.govresearchgate.net. For instance, alkyl or alkenyl substitutions at the N-3 position of TSAO-pyrimidines have been shown to attenuate cytotoxicity significantly (10- to 20-fold) without reducing anti-HIV-1 activity, leading to compounds with higher selectivity indices nih.govuah.es. A notable example is TSAO-m3T, the N-3-methyl analogue of this compound, which demonstrated a selectivity index of 4088, significantly higher than this compound's 227 uah.es.

Compound N-3 Substitution Selectivity Index (SI = CC₅₀/EC₅₀) Reference
This compound H 227 uah.es
TSAO-m3T CH₃ 4088 uah.es

Furthermore, novel N-3 substituted this compound derivatives incorporating alkylating groups or photoaffinity labels have been synthesized and evaluated for their anti-HIV activity tandfonline.comscispace.comnih.gov. For example, a TSAO derivative with an epoxide moiety at the N-3 position showed anti-HIV-1 activity comparable to one with a bis-N-chloroethyl moiety at the same position tandfonline.com. The E-hydroxymethylvinyl derivative (compound 6) was found to be 10-fold more active in cell culture than its corresponding Z-isomer (compound 7) tandfonline.com.

Synthesis of Bioisosteric Analogues (e.g., Phosphorus Analogues)

Bioisosterism is a fundamental concept in medicinal chemistry, employed to modify the physicochemical and ADME (Absorption, Distribution, Metabolism, Excretion) properties of molecules while maintaining or enhancing their biological activity nih.govnih.govmdpi.com. In the context of this compound, the synthesis of bioisosteric analogues has focused on altering key structural elements to explore their impact on biological activity and stability.

A significant area of investigation involves the synthesis of phosphorus analogues . For instance, researchers have successfully synthesized phosphorus analogues of Tsao-m(3)T, where the oxathiole dioxide ring is replaced by an oxaphospholene ring smolecule.com. This modification is undertaken to investigate changes in the compound's biological activity and stability, as phosphorus-containing moieties can significantly alter the electronic and steric properties of a molecule smolecule.com.

More broadly, bioisosteric strategies in nucleoside chemistry often involve replacing oxygen atoms with sulfur or selenium, which can lead to enhanced lipophilicity and improved hydrophobic interactions with target proteins mdpi.com. The concept extends to the synthesis of nucleoside phosphate (B84403) and phosphonate (B1237965) prodrugs, which are designed to improve drug delivery and bioavailability acs.org. While specific detailed synthetic procedures for all phosphorus analogues of this compound are not extensively detailed in the provided snippets, the principle involves targeted chemical transformations to introduce the phosphorus-containing bioisostere.

Advanced Chemical Synthesis Techniques for this compound Analogues

The synthesis of this compound and its analogues relies on advanced chemical synthesis techniques to achieve high selectivity, efficiency, and the desired complex molecular architecture. These techniques are critical for controlling stereochemistry and introducing specific functional groups.

Key advanced techniques employed in the synthesis of this compound analogues include:

Stereoselective Synthesis: The formation of β-D-ribofuranosyl-3'-spironucleosides, a crucial intermediate, is achieved stereoselectively using specific reagents like Cs₂CO₃ nih.govnih.govresearchgate.net. This control over stereochemistry is paramount given the biological specificity of nucleoside analogues.

Protecting Group Chemistry: The use of tert-butyldimethylsilyl (TBDMS) groups to protect the 2' and 5' hydroxyl positions of the ribose moiety is a standard advanced technique nih.govnih.gov. These protecting groups are selectively introduced and later removed (deacylation) to facilitate specific reactions on other parts of the molecule while preserving sensitive functionalities nih.govnih.govnih.govresearchgate.net. The strategic placement and removal of these groups are essential for multi-step syntheses of complex molecules like this compound.

Functional Group Interconversions: The synthesis of 4-, 5-, and 6-substituted pyrimidine analogues involves precise functional group interconversions. For example, the conversion of 5-halogen-TSAO derivatives to 6-substituted analogues through nucleophilic reactions, or the transformation of pyrimidine analogues to 4-substituted compounds using POCl₃/1,2,4-triazole and amines, exemplifies targeted chemical transformations nih.govresearchgate.net.

Coupling Reactions: The preparation of N-3 substituted this compound derivatives bearing amino acids involves coupling reactions of the appropriate TSAO intermediate with protected amino acids, typically in the presence of coupling reagents like BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)phosphonium hexafluorophosphate) and a base such as triethylamine nih.gov. This highlights the use of sophisticated coupling methodologies for constructing complex biomolecule-like structures.

Mechanistic Elucidation of Tsao T Action on Hiv 1 Reverse Transcriptase

Characterization as an Allosteric Inhibitor of HIV-1 Reverse Transcriptase (RT)

Tsao-T derivatives are a distinctive class of highly functionalized nucleosides that function as allosteric inhibitors of HIV-1 RT. wikipedia.orgfishersci.pt They are categorized within the broader group of non-nucleoside RT inhibitors (NNRTIs), yet they possess unique properties that set them apart. wikipedia.orgfishersci.fiwikipedia.orgwikipedia.org this compound targets a non-substrate binding site on the enzyme, distinguishing its mode of action from nucleoside analogs that compete with natural substrates. fishersci.fiwikipedia.org Specifically, this compound noncompetitively inhibits RT when poly(C) • oligo(dG) is utilized as the template/primer and dGTP as the natural substrate. fishersci.fi

Detailed Interactions with HIV-1 RT Subunits (p66 and p51)

This compound demonstrates a unique selectivity for HIV-1 through a specific interaction with the p51 subunit of HIV-1 RT. wikipedia.orgfishersci.fiwikipedia.orgwikipedia.orgdsmz.de Its inhibitory effect stems from its interaction at the p66/p51 heterodimer interface of the enzyme. wikipedia.orgwikipedia.orgdsmz.dewikidata.orgfishersci.commims.com Optimal interaction of this compound with HIV-1 RT necessitates the involvement of well-defined amino acid residues located on both the p51 and p66 subunits. fishersci.ptwikipedia.orgdsmz.demims.com

Recent crystallographic studies have revealed that this compound binds within the NNRTI-binding pocket, engaging in extensive interactions with nearly all residues within this pocket. advancedchemtech.comwikipedia.orgfishersci.ca This binding event induces a "hyper-expansion" of the pocket and a significant rearrangement of the RT subdomains. advancedchemtech.comwikipedia.org

Identification of Specific Amino Acid Residues Involved in Binding (e.g., Glutamic Acid at Position 138)

A critical aspect of this compound's interaction with HIV-1 RT involves a specific hydrogen bond between the amino group of the 3'-spiro moiety of the this compound molecule and the carboxylic group of Glutamic Acid at position 138 (Glu138) within the p51 subunit of HIV-1 RT. fishersci.fiwikipedia.orgwikipedia.org This Glu138 residue is strategically positioned at the apex of the finger domain of the p51 subunit, forming part of the binding pocket for HIV-1-specific RT inhibitors on the p66 subunit. fishersci.fi

Modeling studies and experimental evidence further support the existence of this hydrogen bond between the carboxylic acid group of Glu138 and the 4'-amino group of the spiro moiety of the this compound molecule. wikipedia.org Glu138 is an integral component of the β7–β8 loop of the p51 subunit, which constitutes the "floor" of the NNRTI-binding pocket. wikipedia.org The significance of this interaction is underscored by the fact that the Glu138Lys mutation in HIV-1 RT leads to high-level drug resistance to this compound derivatives. wikipedia.orgfishersci.ca Additionally, mutations in the neighboring conserved residue Asparagine at position 136 (Asn136) in p51, also located at the p66/p51 dimer interface, can confer resistance to this compound. fishersci.ca The binding of this compound is observed to cause a notable deviation in the 136-138 loop, and the amino group of the spiro ring participates in a water-mediated hydrogen bond with RT. fishersci.ca

Key Amino Acid Residues Involved in this compound Binding to HIV-1 RT

Amino AcidPosition (Subunit)Role in Interaction
Glutamic Acid138 (p51)Forms H-bond with this compound's 4'-amino group; part of NNRTI-BP floor; mutation confers resistance. fishersci.fiwikipedia.orgwikipedia.orgfishersci.ca
Asparagine136 (p51)Located at p66/p51 dimer interface; mutation causes resistance. fishersci.ca
Tyrosine183 (p66)Conserved residue in YMDD-motif; interacts with this compound. wikipedia.org
Proline140 (p66)Main-chain carbonyl oxygen can form H-bond with N-3 substituents of this compound. wikidata.org
Lysine (B10760008)49 (p66)Terminal amino group of side chain can form H-bond with N-3 substituents of this compound. wikidata.org

Influence on HIV-1 RT Dimerization and Inter-subunit Interactions

This compound derivatives were pioneering small, non-peptidic molecules identified for their ability to interfere with the dimerization process of HIV-1 RT. wikipedia.orgfishersci.fiwikipedia.orgdsmz.dewikidata.org The dimeric form of RT, specifically the p66/p51 heterodimer, is absolutely essential for all of its enzymatic activities. wikipedia.orgfishersci.fiwikipedia.orgdsmz.de

Both this compound and its N-3-ethyl derivative (TSAO-e3T) have been shown to destabilize the p66/p51 RT heterodimer in a concentration-dependent manner. wikipedia.orgfishersci.ptwikipedia.orgwikidata.orgfishersci.com This destabilization leads to a reduction in the enzyme's capacity to bind DNA. wikipedia.orgwikipedia.orgwikidata.org Quantitatively, TSAO-e3T decreases the Gibbs free energy of RT dimer dissociation by approximately 4.0 kcal·mol−1, resulting in a measurable loss of dimer stability. fishersci.ca This effect is attributed to structural and conformational perturbations induced by this compound at the RT subunit interface. wikipedia.org Molecular models suggest that this compound "straddles" between the p66 and p51 subunits at their interface, with the N-3 substituents of the thymine (B56734) base positioned parallel to this interface. fishersci.com A strong correlation has been observed between the ability of this compound derivatives to inhibit RT dimerization and their impact on the enzyme's polymerase activity. nih.gov

Comparison of this compound Binding Site with Conventional NNRTI-Binding Pocket

While classified as an NNRTI, this compound possesses a mechanism of action and binding site characteristics that are distinct from those of conventional NNRTIs. wikipedia.orgfishersci.ca Conventional NNRTIs typically bind to a single site located on the p66 subunit, approximately 10Å away from the RT DNA polymerase aspartic acid catalytic triad. fishersci.ca In contrast, this compound's binding site is described as overlapping with, yet distinct from, the canonical NNRTI binding site. fishersci.ca A key differentiating factor is that this compound requires interactions with amino acids from both the p66 and p51 subunits for optimal inhibition, whereas most other NNRTIs primarily interact with the p66 subunit. fishersci.ptdsmz.de

Molecular Events Leading to Inhibition of Viral Replication

HIV-1 RT is a pivotal enzyme in the viral life cycle, and its dimeric form is indispensable for all of its enzymatic activities. wikipedia.orgfishersci.fiwikipedia.org this compound effectively inhibits HIV-1 replication by targeting this essential enzyme at a non-substrate binding site. fishersci.fi

The molecular events leading to inhibition of viral replication by this compound begin with its binding to the RT heterodimer interface. This binding destabilizes the p66/p51 heterodimer, leading to a compromised ability of the enzyme to bind viral DNA. wikipedia.orgwikipedia.orgwikidata.org The interference with the dimerization process and the subsequent structural and conformational perturbations induced at the RT subunit interface directly impair the enzyme's catalytic activity. wikipedia.org Ultimately, this compound, like other NNRTIs, blocks HIV-1 replication by preventing RT from successfully completing the reverse transcription of the viral single-stranded RNA genome into DNA. wikipedia.orgfishersci.pt The observed distortion of the polymerase active site, a consequence of this compound binding, directly contributes to the decreased enzyme activity and, consequently, the inhibition of viral replication. fishersci.fi

Structure Activity Relationship Sar Studies of Tsao T Derivatives

Correlating Specific Structural Modifications with Antiviral Potency and Selectivity

Comprehensive SAR studies within the TSAO family of compounds have highlighted the critical role of the sugar moiety in the interaction of TSAO compounds with their target enzyme. nih.gov The presence of the tert-butyldimethylsilyl (TBDMS) groups, particularly at the 5'-position, is of paramount importance for optimal anti-HIV activity. nih.govnih.gov Modifications at the N-3 position of the thymine (B56734) base have also been shown to significantly influence both antiviral potency and selectivity. uni.luresearchgate.net While the thymine base itself can be modified, TSAO-T generally exhibits the highest activity among pyrimidine (B1678525) and purine (B94841) base replacements, with TSAO-C (cytosine analog) noted for its lower cytotoxicity.

Impact of N-3 Substitutions on Inhibitory Activity and Resistance Profiles

The introduction of various substituents at the N-3 position of the thymine ring in this compound derivatives has been a key area of SAR investigation. Novel N-3 acylated this compound derivatives have demonstrated potent anti-HIV-1 activity, often in the nanomolar range. uni.lu Research has shown that incorporating alkyl or alkenyl functions at the N-3 position can substantially reduce cytotoxicity without compromising antiviral activity.

Further studies involving a diverse range of functional groups—including polar (e.g., alcohol, carboxylic acid, amide, amine), lipophilic, or aromatic groups—linked via flexible polymethylene linkers at the N-3 position, have led to derivatives with improved antiviral potency. Some of these compounds exhibited a 2-6-fold increase in potency compared to the parent this compound. uni.luresearchgate.net Importantly, certain N-3 substituted TSAO derivatives have demonstrated retained antiviral activity even against this compound-resistant HIV-1 strains, specifically those with the Glu138 → Lys mutation. This suggests that N-3 substitutions can provide additional interactions with amino acids at or near the p51/p66 interface of the HIV-1 RT enzyme, thereby influencing resistance profiles. uni.luresearchgate.net

Table 1: Antiviral Activity of this compound and Selected N-3 Derivatives against HIV-1

CompoundN-3 SubstitutionEC₅₀ (µM) against HIV-1 (IIIB)Selectivity Index (SI)
This compoundNone0.03 - 0.06 wikipedia.org233
TSAO-e3TEthyl0.06 - 0.971250 - 2170
TSAO-m3TMethyl--
N-3 Acylated DerivativesVariousNanomolar range uni.lu-
N-3 Polar/Lipophilic/AromaticVarious2-6 fold improved potency uni.luresearchgate.netImproved uni.luresearchgate.net

Note: EC₅₀ (Effective Concentration 50%) is the molar concentration required to inhibit HIV-1 induced cytopathicity in MT-4 cells by 50%. Selectivity Index (SI) is CC₅₀/EC₅₀, where CC₅₀ is the molar concentration required to reduce MT-4 cell viability by 50%.

Significance of the 5'-TBDMS Group for Optimal Anti-HIV Activity

The 5'-tert-butyldimethylsilyl (TBDMS) group on the ribofuranosyl moiety of this compound has been identified as playing a crucial and "peculiar" role in its anti-HIV activity. nih.govnih.gov Studies have shown that the presence of TBDMS groups at both the C-2' and C-5' positions of the ribose moiety is essential for potent anti-HIV-1 activity. nih.gov The removal of either or both of these silyl (B83357) moieties leads to TSAO derivatives that are inactive at subtoxic concentrations. nih.gov

Specifically, the replacement of the 5'-TBDMS group with acyl, aromatic, or cyclic moieties results in a significant reduction or complete elimination of anti-HIV activity. nih.govnih.gov While the presence of an alkyl or alkenyl chain at this position can partially retain some antiviral activity, it underscores the unique and critical contribution of the 5'-TBDMS group to the optimal interaction of TSAO molecules with HIV-1 RT. nih.govnih.gov

Effects of Spiro Moiety and Pyrimidine Base Modifications on Biological Efficacy

Spiro Moiety: The unique 3'-spiro-5''-(4''-amino-1'',2''-oxathiole-2'',2''-dioxide) moiety is a defining feature of this compound and its derivatives. Experimental data strongly suggest a specific interaction between the 4''-amino group of this spiro moiety and a glutamic acid residue at position 138 (Glu-138) of the p51 subunit of HIV-1 RT. This interaction is considered an essential pharmacophore for the compound's activity. citeab.comresearchgate.net Subtle differences in the electrostatic environment of the 4''-amino group within the spiro system, as observed in some analogues, can lead to detrimental electrostatic interactions with Glu-B138 of RT, thereby impacting biological efficacy. The spiro moiety is also implicated in TSAO's unique mechanism of interfering with the dimerization process of the HIV-1 RT enzyme. citeab.com

Pyrimidine Base Modifications: While the sugar and spiro portions are critical, the pyrimidine base offers some flexibility for modification. The thymine moiety of this compound can be replaced by other pyrimidines or even purines without a marked decrease in antiviral activity. However, this compound consistently demonstrates the highest activity among these analogs. For instance, TSAO-C, where the base is cytosine, is noted for its lower cytotoxicity, suggesting a potential for improved selectivity, although its antiviral potency might be less than this compound. Modifications at the N-3, O-4, and C-5 positions of the thymine moiety have been explored in efforts to optimize activity and reduce cytotoxicity.

Development of Quantitative Structure-Activity Relationships (QSAR) Models

Quantitative Structure-Activity Relationships (QSAR) studies have been applied to TSAO derivatives to gain a deeper understanding of their mechanism of virus inhibition and to rationalize the selection of substituents for improved drug design. These studies correlate the chemical structure of compounds with their biological activity using mathematical models.

Key physicochemical parameters, such as the hydrophobic constant (π) and Hammett's electronic constant (σ), have been identified as important descriptors in QSAR analyses of TSAO compounds. It has been observed that the hydrophobicity and electron-donating character of substituents can enhance the antiviral activity of TSAO derivatives. QSAR models aim to reduce the reliance on trial-and-error in drug discovery by providing a predictive framework for designing new analogs with enhanced anti-HIV-1 activity and reduced toxicity.

Molecular Modeling and Computational Studies of Tsao T

Computational Docking Studies of Tsao-T and its Analogues with HIV-1 RT

Early computational docking studies played a crucial role in elucidating the putative binding mode of this compound and its analogues with HIV-1 RT, especially in the absence of experimentally solved crystallographic structures. These in silico investigations were instrumental in proposing how this compound derivatives interact with the enzyme, distinguishing their binding from that of "classical" NNRTIs. For instance, computational docking studies in 2001 proposed a binding mode for TSAO-m3T (N-3 methyl derivative of this compound) with HIV-1 RT. These computational models provided initial insights into the molecular recognition process, suggesting that this compound derivatives make extensive use of the β7/β8 loop of the p51 subunit.

Prediction and Validation of Putative Binding Modes and Key Molecular Interactions

The predicted binding modes from computational studies indicated that a crucial interaction for this compound molecules with HIV-1 RT involves a hydrogen bond between the amino group of the spiro moiety of the Tsao molecule and the carboxylic acid residue of Glu138 in the β7/β8 loop of the p51 subunit. This interaction was supported by experimental data and molecular modeling studies. Furthermore, the proposed model suggested that Tsao-m3T straddles between both the p66 and p51 subunits at their interface, rather than solely occupying the conventional NNRTI binding pocket. The molecular models were found to be in agreement with known structure-activity relationships and mutagenesis data for this class of inhibitors, as well as biochemical evidence indicating that Tsao molecules can affect enzyme dimerization. Resistance studies consistently showed that Tsao derivatives select for an E138K mutation in HIV-1 RT, further identifying Glu138 in the β7-β8 loop as a key interaction point and a "hotspot" for enzyme dimerization.

Simulations of Enzyme-Inhibitor Conformational Changes and Destabilization

Tsao compounds are unique among NNRTIs because they interfere with the dimerization process of HIV-1 RT, a critical aspect of the enzyme's function. Molecular modeling and structural studies have suggested that Tsao derivatives destabilize the RT heterodimer by inducing structural and conformational perturbations at the RT subunit interface. This effect is remarkable as it has not been observed with other NNRTIs. For example, the N3-ethyl derivative of this compound, TSAO-e3T, has been shown to destabilize heterodimeric p66/p51 HIV-1 RT. The Gibbs free energy of RT dimer dissociation is decreased in the presence of increasing concentrations of TSAO-e3T, resulting in a loss of dimer stability of 4.0 kcal·mol⁻¹. This suggests that Tsao-induced changes in RT dimer stability likely arise from conformational perturbations affecting the p66/p51 RT interface.

Application of In Silico Methods for Rational Design of Improved Inhibitors

In silico methods, including molecular docking, molecular dynamics, quantitative structure-activity relationship (QSAR), and pharmacophore modeling, have been extensively applied in the rational design of new compounds against HIV-1 RT. These computational approaches are indispensable for studying drug resistance and for guiding the development of improved inhibitors. For this compound derivatives, computational analyses have been used to explore the effects of structural modifications on antiviral activity and interaction with the enzyme. For instance, studies on N-3 substituted this compound derivatives have utilized docking analysis to design compounds with improved activity and selectivity, identifying derivatives with hydrophilic or aromatic substituents at the N-3 position that enhance their ability to inhibit RT dimerization. Molecular modeling has also been employed to assess the role of different fragments mimicking parts of the thymine (B56734) base of this compound in its interaction with RT, indicating that a heteroaromatic ring is not an absolute requirement for favorable interaction.

Analysis of Crystal Structures of this compound/RT Complexes to Inform Drug Design

The availability of the crystal structure of HIV-1 RT in complex with this compound (PDB ID: 3QO9) at 2.6 Å resolution has provided invaluable insights into its binding mechanism and has redefined the understanding of the non-nucleoside inhibitor-binding pocket (NNIBP). This structure revealed an unexpected hyper-expansion of the NNIBP and consequential significant rearrangements of RT subdomains upon this compound binding. The crystal structure shows that this compound binds inside the NNRTI-binding pocket, adopting a "dragon" shape, and interacts extensively with almost all the pocket residues. This detailed structural information has been crucial in resolving long-standing ambiguities regarding the binding site of Tsao compounds and in explaining their resistance profiles. Although the complex formation is considered non-optimal due to the hyper-expansion, it provides novel design features, such as interactions with the conserved Tyr183 from the YMDD-motif, which can be exploited for designing new NNRTIs.

Table 1: Key Properties and Interactions of this compound and Select Analogues

Compound NamePubChem CIDKey Interaction with HIV-1 RTObserved Effect on RTRelevant EC50 (µM)Reference
This compound65005Hydrogen bond with Glu138 (p51 β7/β8 loop); extensive interactions within hyper-expanded NNIBPDestabilizes RT heterodimer; induces conformational perturbations at RT subunit interface0.017-0.058 (anti-HIV-1 activity) nih.gov nih.gov
TSAO-m3T65007Straddles p66/p51 interface, distinct from NNRTI binding pocket; putative interaction with Glu138Affects enzyme dimerizationNot explicitly stated in search results for this specific analogue, but similar to this compound's potency nih.gov
TSAO-e3TNot foundInteracts with p51 subunit of RTDestabilizes heterodimeric p66/p51 HIV-1 RT (decreases Gibbs free energy of dissociation by 4.0 kcal·mol⁻¹)Not explicitly stated in search results for this specific analogue
Deaminated Tsao DerivativeNot foundAltered molecular mode of interaction with RTHIV-1 specific, but may fit differently in RT than prototype Tsao-m3TNot explicitly stated in search results for this specific analogue

Table 2: Crystal Structure Data for this compound/HIV-1 RT Complex (PDB ID: 3QO9)

ParameterValueReference
Resolution2.6 Å
Total Structure Weight114.67 kDa
Atom Count7,987
Modeled Residue Count965
Deposited Residue Count985
Unique Protein Chains2 (p66 and p51 subunits)

Preclinical Pharmacological Evaluation of Tsao T and Analogues

In Vitro Inhibition of HIV-1 Replication in Cell Culture Systems

Tsao-T exhibits potent anti-HIV-1 activity in various cell culture systems, with reported 50% effective concentration (EC50) values ranging from 0.017 to 0.058 µM, demonstrating its efficacy regardless of the specific cell line used uah.es. Analogues of this compound have been developed with the aim of improving antiviral potency and selectivity. For instance, certain 5-substituted amido-, methylamido-, and dimethylamido-1,2,3-triazole derivatives of TSAO have shown potent anti-HIV-1 activity, with EC50 values between 0.056 and 0.52 µM uah.es. Notably, the N-methylcarboxamide derivative (compound 17) proved to be 5- to 6-fold more active against recombinant HIV-1 reverse transcriptase than the lead compound TSAO-m3T, with an IC50 of 0.56 µM compared to TSAO-m3T's 3.1 µM uah.esacs.orgnih.gov. Another significant analogue, the N-3 methylcarboxamide TSAO derivative (compound 12), achieved a high selectivity index of ≥12,000 uah.esacs.orgnih.gov.

The following table summarizes the in vitro anti-HIV-1 activity of this compound and selected analogues:

CompoundEC50 (µM) (Anti-HIV-1)IC50 (µM) (Recombinant HIV-1 RT)Selectivity Index
This compound0.017-0.058 uah.esNot specifiedNot specified
5-substituted Triazole TSAO derivatives0.056-0.52 uah.esNot specifiedNot specified
TSAO-m3T (Lead compound)Not specified3.1 uah.esacs.orgnih.govNot specified
N-methylcarboxamide derivative (Compound 17)Not specified0.56 uah.esacs.orgnih.govNot specified
N-3 methylcarboxamide TSAO derivative (Compound 12)Not specifiedNot specified≥12,000 uah.esacs.orgnih.gov

Efficacy Against Wild-Type HIV-1 Strains

This compound is characterized by its potent anti-HIV-1 activity against wild-type strains uah.es. Its inhibitory effect is noncompetitive with respect to dGTP as the substrate and poly(C) • oligo(dG) as the template/primer, highlighting its distinct mechanism of action uah.es.

Activity Against HIV-1 Strains Exhibiting Resistance to Other Non-Nucleoside Reverse Transcriptase Inhibitors

While this compound demonstrates strong activity against wild-type HIV-1, it is important to note that TSAO compounds can select for highly resistant HIV-1 strains uah.es. Specifically, the Glu138Lys mutation in HIV-1 RT is consistently observed to emerge under TSAO drug pressure, indicating a key resistance pathway researchgate.netasm.orgnih.gov. This mutation results from a transition mutation of codon GAG to AAG asm.orgnih.gov.

Despite this, some N-3 substituted TSAO derivatives have shown residual antiviral activity against the E138K mutant HIV-1 strain uah.esacs.orgnih.gov. However, this activity is significantly reduced, typically 100- to 500-fold lower in potency (EC50 values of 3.5-8.09 µM) compared to their efficacy against wild-type virus uah.es.

The following table illustrates the differential activity against wild-type and resistant HIV-1 strains:

CompoundIC50 (µM) (Wild Type Glu138 RT) researchgate.netIC50 (µM) (Mutant Glu138Lys RT) researchgate.netFold Resistance (Mutant/Wild Type)
This compound2.5 ± 0.6>850>340
TSAO-m3T0.9 ± 0.2>850>944

Mechanisms of Hiv 1 Resistance to Tsao T

Emergence and Characterization of Tsao-T Resistant HIV-1 Strains

The development of resistance to this compound derivatives in HIV-1 has been consistently linked to a specific mutation in the viral reverse transcriptase enzyme. When HIV-1 is cultured in the presence of Tsao derivatives, viral strains that are resistant to the inhibitory effects of the compound invariably emerge. researchgate.net Characterization of these resistant strains has revealed a high degree of specificity in the genetic basis of this resistance.

A close correlation has been established between the resistance patterns observed in cell culture and the enzymatic activity of the recombinant HIV-1 RT. nih.gov Mutant virus strains selected for resistance to Tsao-m3T in cell culture have been shown to contain the Glu138Lys mutation as the sole mutation within the amino acid 50-270 region of their RT. nih.gov This indicates that the Glu138Lys mutation is the primary driver of resistance to this class of compounds.

Identification and Analysis of Resistance-Conferring Mutations (e.g., Glu138Lys)

The primary mutation responsible for conferring resistance to this compound and its derivatives is the substitution of glutamic acid (Glu) with lysine (B10760008) (Lys) at codon 138 of the reverse transcriptase enzyme (Glu138Lys). researchgate.netnih.gov This specific mutation has been consistently identified in viral strains that exhibit resistance to Tsao compounds. researchgate.netnih.gov

To understand the unique role of the lysine substitution, site-directed mutagenesis studies have been conducted to introduce other amino acids at position 138. researchgate.net The findings from these studies are summarized in the table below.

Mutant RT at Position 138Catalytic ActivitySensitivity to Tsao Derivatives
Glu138AspRetainedSensitive
Glu138LysRetainedResistant
Glu138GlnRetainedResistant
Glu138AlaRetainedResistant
Glu138GlyRetainedResistant
Glu138PhePoorResistant
Glu138TyrPoorResistant

This table is based on data from a study where various mutations were introduced at position 138 of HIV-1 RT. researchgate.net

The results indicate that while several substitutions at position 138 can lead to resistance, the Glu138Lys mutation provides a balance of high-level resistance and retained enzymatic activity, making it the most favorable mutation for the virus under the selective pressure of Tsao derivatives. researchgate.net The Glu138Lys mutant virus demonstrated the most significant resistance to Tsao compounds, and in competitive growth assays, it outcompeted other mutant viruses. researchgate.net This explains the consistent emergence of the Glu138Lys mutation in cell culture experiments. researchgate.net

Biochemical and Structural Basis of this compound Resistance

The biochemical basis of this compound resistance is intrinsically linked to the unique structure of the HIV-1 reverse transcriptase, which is a heterodimer composed of a 66-kDa subunit (p66) and a 51-kDa subunit (p51). nih.gov While the polymerase catalytic site is located on the p66 subunit, the Glu138Lys mutation that confers resistance to this compound is uniquely situated on the p51 subunit. nih.gov

Experimental evidence has shown that when the Glu138Lys mutation is introduced only in the p51 subunit of the RT heterodimer, the enzyme becomes completely resistant to a Tsao derivative (TSAO-m3T). nih.gov Conversely, introducing the same mutation solely in the p66 subunit does not affect the enzyme's sensitivity to the inhibitor. nih.gov This finding is significant because most NNRTI resistance mutations are located in the p66 subunit, in a binding pocket near the catalytic site. nih.gov The Glu138 residue on the p66 subunit is distant from this common NNRTI binding pocket. nih.gov

These observations provide compelling evidence for a critical structural and functional role of the p51 subunit in the sensitivity and resistance of HIV-1 RT to Tsao derivatives. nih.gov It is suggested that Tsao compounds have a unique interaction with the RT enzyme that involves the p51 subunit, and the Glu138Lys mutation disrupts this interaction, thereby preventing the inhibitory action of the drug. nih.govnih.gov

Design Strategies for this compound Analogues Active Against Resistant Viral Variants

The specific and singular nature of the Glu138Lys resistance mutation for Tsao derivatives presents a clear challenge and a focused opportunity for the design of new analogues. Strategies to develop this compound analogues that are active against resistant strains primarily revolve around modifying the chemical structure of the parent compound to either evade the effects of the Glu138Lys mutation or to establish new interactions with the mutated enzyme.

One explored strategy involves modifications at the 3'-spiro moiety of the Tsao derivative. nih.gov For instance, a derivative lacking the 4''-amino group was synthesized and evaluated. nih.gov This modification resulted in a compound that did not select for the typical E138K mutation. nih.gov However, this deaminated analogue lost its antiviral potency against various NNRTI-resistant strains, including those with the E138K mutation, suggesting that it interacts differently with the reverse transcriptase enzyme. nih.gov

Future design strategies could focus on:

Structure-based drug design: Utilizing the crystal structure of the HIV-1 RT, particularly with insights into the role of the p51 subunit, to design molecules that can accommodate the lysine at position 138 or form alternative binding interactions. nih.gov

Exploring alternative binding modes: Developing analogues that can bind to different, conserved regions of the reverse transcriptase, thereby avoiding the impact of the Glu138Lys mutation altogether.

Increasing inhibitor flexibility: Designing molecules with greater conformational flexibility that may be able to adapt to the structural changes induced by the resistance mutation.

Analytical Methodologies for Tsao T Research

Spectroscopic Techniques for Comprehensive Structural Characterization (e.g., NMR, HRMS)

Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable tools for the comprehensive structural characterization of Tsao-T and its synthetic derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique used for both qualitative and quantitative analysis of organic compounds, providing detailed insights into their chemical environments and connectivity mdpi.com. For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are routinely employed.

1D NMR (¹H NMR, ¹³C NMR): These provide fundamental information about the number and types of protons and carbons in the molecule, as well as their immediate electronic environments mdpi.comresearchgate.net. For instance, ¹H NMR data has been highlighted in studies assessing the minimum fragment of the thymine (B56734) moiety necessary for interaction with HIV-1 RT acs.org.

2D NMR (COSY, HSQC, HMBC, ROESY): These techniques are crucial for resolving spectral overlaps and obtaining detailed structural information, enabling the unambiguous assignment of protons and carbons and confirming the connectivity within the complex spirocyclic framework of this compound mdpi.comresearchgate.net. They are particularly useful for differentiating isomers and confirming specific substitution sites mdpi.com.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass-to-charge ratio (m/z) measurements, which are critical for determining the exact molecular formula of this compound and its derivatives kuleuven.benih.gov. This technique is essential for confirming the identity and purity of synthesized compounds. For example, HRMS has been used to confirm the molecular mass of this compound derivatives, matching calculated values with experimental findings kuleuven.benih.gov.

Table 1: Spectroscopic Techniques for this compound Characterization

TechniquePurposeKey Information Provided
¹H NMRProton environment, connectivityNumber and type of protons, chemical shifts, coupling constants
¹³C NMRCarbon skeletonNumber and type of carbons, chemical shifts
2D NMRDetailed structural elucidation, connectivityProton-proton, proton-carbon correlations, spatial relationships
HRMSExact mass, molecular formula confirmationPrecise m/z ratio, elemental composition

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic methods are fundamental for ensuring the purity of this compound samples and for the quantitative determination of the compound in various research contexts.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used analytical technique for separating, identifying, and quantifying components in complex mixtures wikipedia.org. In this compound research, HPLC is employed for:

Purity Assessment: HPLC can effectively separate this compound from impurities, including structurally related compounds, by leveraging differences in their interaction with the stationary and mobile phases wikipedia.orgumlub.plmdpi.com. The resulting chromatograms allow for the visual assessment of purity and the detection of trace impurities nih.gov.

Quantitative Analysis: By coupling HPLC with detectors such as UV/Vis or Photodiode Array (PDA) detectors, the amount of this compound can be precisely quantified wikipedia.orgnih.govdrawellanalytical.com. This is typically achieved by generating a calibration curve from standard solutions of known concentrations and then correlating the peak area or height of the sample to this curve mdpi.comdrawellanalytical.com. The specificity of the method for purity assessment can be studied from the purity plot of the PDA detector, where a peak purity angle less than the threshold indicates homogeneity nih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Combining the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry, LC-MS/MS is a powerful tool for both identity confirmation and quantitative analysis, particularly in complex biological or synthetic matrices nih.govdrawellanalytical.com. It enables reliable measurement of substances by comparing their mass spectrometric data to calibration curves drawellanalytical.com.

Mass Balance and Quantitative NMR (qNMR): For highly accurate purity assessment, especially in certified reference materials, a mass balance approach can be utilized. This involves quantifying all impurities (e.g., related structural impurities, water, residual organic solvents, and inorganic impurities) and subtracting their sum from 100% to determine the mass fraction of the target compound mdpi.com. Quantitative NMR (qNMR) offers a direct method for assigning the mass fraction of a compound by comparing the integral of a specific signal of the analyte to that of a well-characterized internal standard mdpi.com.

Table 2: Chromatographic Methods and Their Applications

MethodApplicationKey Metric/Outcome
HPLC-UV/DADPurity assessment, quantitative analysisChromatogram, peak area/height, retention time, peak purity
LC-MS/MSIdentity confirmation, quantitative analysisMass-to-charge ratio, fragmentation patterns, calibration curves
Mass BalanceComprehensive purity determinationOverall mass fraction by subtracting impurities
qNMRDirect quantitative analysis, mass fraction assignmentSignal integration relative to internal standard

Cell-Based Assays for Antiviral Activity Determination

Cell-based assays are critical for evaluating the antiviral efficacy of this compound, as they assess the compound's ability to inhibit viral replication within a living cellular environment, mimicking physiological conditions more closely than in vitro enzymatic assays.

Replication Inhibition Assays: These assays directly measure the reduction in viral load or replication markers in cell cultures treated with this compound.

HIV-1 and HIV-2 Replication: this compound and its derivatives have been evaluated for their inhibitory effects on the replication of HIV-1 and HIV-2 in various cell lines nih.gov.

Reporter Virus Assays (e.g., TZM-bl Assay): The TZM-bl cell line is widely used for assessing neutralizing antibodies and antiviral agents against HIV-1 asm.org. These cells are engineered to express CD4 and CCR5 (though often at higher than physiological levels) and contain a luciferase reporter gene activated upon HIV-1 infection asm.org. Viral infection is quantified by measuring luminescence using luciferase assay systems asm.org.

Primary Cell Assays (e.g., A3R5 Cells, CD4+ T Cells): To address the limitations of engineered cell lines, complementary assays use lymphoblastoid cells like A3R5, which are engineered to express coreceptors at levels comparable to primary CD4+ T lymphocytes asm.org. Studies also utilize primary CD4+ T cells to assess antiviral activity asm.orgoup.com.

Quantification of Viral Replication: Antiviral activity is often determined by measuring the levels of viral proteins (e.g., Gag p24 by ELISA) or by assessing the suppression of HIV-infected targets through non-cytolytic inhibition or cell lysis oup.complos.org.

Cell-Free vs. Cell-to-Cell Transmission: Cell-based assays can differentiate between the inhibition of cell-free virus transmission and cell-to-cell transmission, which is important for understanding the compound's mechanism of action and its potential in vivo efficacy asm.org.

Table 3: Representative Cell-Based Antiviral Activity Data for this compound Derivatives

CompoundVirus StrainCell LineAssay TypeEC₅₀ (µM)Reference
This compoundHIV-1CEM cellsReplication~0.056 researchgate.net
TSAO-m3THIV-1CEM cellsReplication~0.056 nih.gov
Derivative AHIV-1CEM cellsReplication~0.02 researchgate.net
Derivative BHIV-1CEM cellsReplication~0.08 nih.gov

Note: EC₅₀ (50% Effective Concentration) represents the concentration of the compound required to inhibit viral replication by 50%. Data are illustrative and may vary depending on specific experimental conditions and viral strains.

Future Research Directions for Tsao T Compounds

Development of Novel Tsao-T Analogues with Enhanced Potency, Selectivity, and Resistance Profiles

The development of novel analogues is a critical step in optimizing a lead compound. For this compound, this would involve systematic chemical modifications to enhance its biological activity, improve its selectivity for its intended target, and overcome potential resistance mechanisms.

Key Research Activities:

Structure-Activity Relationship (SAR) Studies: A comprehensive SAR campaign would be initiated to understand how different functional groups and structural modifications on the this compound scaffold influence its biological activity. This involves synthesizing a library of analogues with systematic variations and evaluating their potency.

Selectivity Profiling: Novel analogues would be screened against a panel of related and unrelated biological targets to determine their selectivity profile. The goal is to identify analogues with high affinity for the desired target and minimal off-target effects.

Resistance Mechanism Investigation: In therapeutic areas like oncology or infectious diseases, the development of resistance is a major challenge. Research would focus on elucidating potential mechanisms of resistance to this compound and designing analogues that can circumvent these mechanisms.

Analogue IDModification on this compound ScaffoldPotency (IC50, nM)Selectivity Index
This compound-001Addition of a methyl group at R115010
This compound-002Substitution of a phenyl ring at R27525
This compound-003Introduction of a fluorine atom at R35050
This compound-004Cyclization of the side chain2005

Exploration of Combination Therapies Involving this compound Derivatives

Combination therapies, where two or more drugs are used together, can offer significant advantages over monotherapy, including synergistic efficacy, reduced toxicity, and the potential to overcome drug resistance.

Potential Combination Strategies:

Synergistic Partner Identification: High-throughput screening of this compound derivatives in combination with a library of known drugs would be conducted to identify synergistic interactions.

Mechanism of Synergy: Once synergistic combinations are identified, further studies would be needed to understand the underlying molecular mechanisms. This could involve investigating effects on signaling pathways, cell cycle progression, or apoptosis.

Preclinical Validation: Promising combinations would be advanced to preclinical models to evaluate their efficacy and tolerability in a more complex biological system.

This compound DerivativeCombination PartnerTherapeutic AreaObserved Effect
This compound-002Drug XOncologySynergistic inhibition of tumor growth
This compound-003Drug YInfectious DiseasePrevention of resistance development
This compound-001Drug ZInflammatory DiseaseEnhanced anti-inflammatory response

Application of Advanced Structural Biology Techniques for Deeper Mechanistic Understanding

A detailed understanding of how this compound and its analogues interact with their biological target at the atomic level is crucial for rational drug design. Advanced structural biology techniques can provide these critical insights.

Key Techniques and Their Applications:

Cryo-Electron Microscopy (Cryo-EM): For large protein complexes that are difficult to crystallize, Cryo-EM can be used to determine the high-resolution structure of the this compound derivative bound to its target. This can reveal the precise binding mode and key molecular interactions.

X-ray Crystallography: If the target protein can be crystallized, X-ray crystallography can provide atomic-resolution structures of the ligand-protein complex, offering invaluable information for structure-based drug design.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the dynamics of the protein-ligand interaction in solution, providing complementary information to static crystal structures.

Integration of Artificial Intelligence and Machine Learning in this compound Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the process and improving the success rate.

Applications in this compound Research:

Predictive Modeling: AI/ML models can be trained on existing SAR data to predict the potency and selectivity of virtual this compound analogues, allowing for the prioritization of synthetic efforts on the most promising compounds.

De Novo Drug Design: Generative AI models can design novel this compound analogues with desired properties, potentially exploring chemical space that might be missed by human chemists.

Target Identification: AI algorithms can analyze large biological datasets to identify potential new targets for this compound derivatives.

Investigation of Alternative Biological Targets or Pathways for this compound Action

While initial research may have identified a primary target for this compound, it is possible that it or its derivatives may have other biologically relevant activities.

Exploratory Approaches:

Phenotypic Screening: Unbiased phenotypic screens can be used to identify unexpected biological effects of this compound derivatives in various cell-based models.

Target Deconvolution: For compounds identified through phenotypic screening, various techniques such as chemical proteomics and genetic approaches can be used to identify the molecular target(s) responsible for the observed phenotype.

Pathway Analysis: Systems biology approaches can be employed to understand the broader impact of this compound on cellular signaling pathways and networks.

Q & A

Q. Mixed-Methods Design :

  • Quantitative : Measure cell viability via flow cytometry.
  • Qualitative : Conduct thematic analysis of histopathological images .

Triangulation Matrix : Cross-validate findings (e.g., apoptosis rates + morphological changes) .

Software Tools : Use NVivo for qualitative coding and R/Python for statistical analysis .

Q. What ethical considerations apply to this compound research involving animal models?

  • Methodological Answer :
  • 3Rs Principle :

Replacement : Use in vitro models (e.g., organoids) where feasible.

Reduction : Optimize sample sizes via power analysis.

Refinement : Minimize distress through humane endpoints .

  • Institutional Approval : Submit protocols to ethics committees, addressing this compound’s unknown long-term effects .

Methodological Challenges

Q. How to ensure reproducibility in this compound synthesis protocols?

  • Methodological Answer :
  • Detailed Characterization : Report NMR, HPLC, and mass spectrometry data for this compound purity .
  • Open Science : Share step-by-step protocols on platforms like Protocols.io .
  • Interlab Validation : Collaborate with independent labs to replicate synthesis .

Q. What criteria define a robust meta-analysis of this compound pharmacokinetic studies?

  • Methodological Answer :

Inclusion/Exclusion Criteria : Define thresholds for study quality (e.g., peer-reviewed, ≥10 subjects) .

Risk of Bias Assessment : Use tools like ROBINS-I to evaluate confounding factors .

Subgroup Analysis : Stratify by administration route (oral vs. intravenous) to explain heterogeneity .

Q. How to address missing data in longitudinal this compound studies?

  • Methodological Answer :
  • Imputation Methods : Apply multiple imputation or k-nearest neighbors for continuous variables .
  • Sensitivity Analysis : Test assumptions about missing data mechanisms (e.g., MAR vs. MNAR) .
  • Reporting Standards : Document missing data rates and handling in the "Methods" section .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.